molecular formula C22H29NO7 B4041312 N-benzyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N-methylethanamine oxalate

N-benzyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N-methylethanamine oxalate

Cat. No.: B4041312
M. Wt: 419.5 g/mol
InChI Key: GCXQTNUKMCFNRV-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N-methylethanamine oxalate is a useful research compound. Its molecular formula is C22H29NO7 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19440226 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Detection and Quantification

The detection and quantification of N-benzyl phenethylamines derivatives, like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), highlight the application of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) in forensic toxicology. This method was developed to identify and quantify the presence of such compounds in biological samples, indicating its potential utility in clinical diagnosis and forensic investigations related to intoxication cases (Poklis et al., 2014).

Marine Natural Products

Research on marine organisms like Jolyna laminarioides has led to the isolation of compounds with bioactive properties, such as chymotrypsin inhibitory activity and antimicrobial effects against bacteria and fungi. These findings suggest the potential of marine-derived compounds in developing new therapeutic agents (Atta-ur-Rahman et al., 1997).

Liquid Crystal Applications

Synthesis and application of liquid crystalline substances, such as 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes, for gas-liquid chromatography showcase their use as stationary phases for the separation of isomers and other compounds. This application is important in analytical chemistry for the separation and analysis of complex mixtures (Naikwadi et al., 1980).

Environmental Science

The study of degradation products of benzophenone-3 in chlorinated seawater swimming pools provides insight into the environmental impact of sunscreen chemicals. It emphasizes the importance of understanding how personal care products interact with environmental factors, leading to the formation of potentially toxic byproducts (Manasfi et al., 2015).

Properties

IUPAC Name

N-benzyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.C2H2O4/c1-17-9-10-19(20(15-17)22-3)24-14-13-23-12-11-21(2)16-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-10,15H,11-14,16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXQTNUKMCFNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN(C)CC2=CC=CC=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.